molecular formula C28H27FN2O6S B12022093 methyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12022093
M. Wt: 538.6 g/mol
InChI Key: ZJJKGNPRIOREMH-LNVKXUELSA-N
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Description

METHYL 2-[2-(4-BUTOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-BUTOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiazole Ring: This step often involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide.

    Functional Group Modifications: Various functional groups such as butoxyphenyl, fluoromethylbenzoyl, and hydroxy groups are introduced through specific reactions like Friedel-Crafts acylation, nucleophilic substitution, and oxidation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-BUTOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

    Condensation: Catalysts like acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development.

    Materials Science: Its complex structure may be useful in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-[2-(4-BUTOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[2-(4-METHOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • METHYL 2-[2-(4-ETHOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-[2-(4-BUTOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The butoxy group, for example, may enhance its lipophilicity and membrane permeability, while the fluoromethylbenzoyl group may contribute to its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C28H27FN2O6S

Molecular Weight

538.6 g/mol

IUPAC Name

methyl 2-[(3Z)-2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27FN2O6S/c1-5-6-13-37-19-11-9-17(10-12-19)22-21(23(32)18-8-7-15(2)20(29)14-18)24(33)26(34)31(22)28-30-16(3)25(38-28)27(35)36-4/h7-12,14,22,32H,5-6,13H2,1-4H3/b23-21-

InChI Key

ZJJKGNPRIOREMH-LNVKXUELSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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